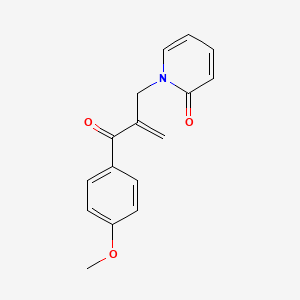
2(1H)-Pyridinone, 1-(2-(4-methoxybenzoyl)-2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 1-(2-(4-methoxybenzoyl)-2-propenyl)- is a heterocyclic organic compound that features a pyridinone ring substituted with a methoxybenzoyl group and a propenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(2-(4-methoxybenzoyl)-2-propenyl)- typically involves the following steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Propenyl Chain: The propenyl chain is attached through a Heck reaction, where the pyridinone derivative is reacted with a propenyl halide in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 1-(2-(4-methoxybenzoyl)-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propenyl chain or the methoxybenzoyl group, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridinone derivatives.
科学的研究の応用
2(1H)-Pyridinone, 1-(2-(4-methoxybenzoyl)-2-propenyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 2(1H)-Pyridinone, 1-(2-(4-methoxybenzoyl)-2-propenyl)- exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The methoxybenzoyl group can enhance binding affinity to these targets, while the propenyl chain may facilitate cellular uptake.
類似化合物との比較
Similar Compounds
2(1H)-Pyridinone, 1-(2-benzoyl-2-propenyl)-: Similar structure but lacks the methoxy group.
2(1H)-Pyridinone, 1-(2-(4-hydroxybenzoyl)-2-propenyl)-: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2(1H)-Pyridinone, 1-(2-(4-methoxybenzoyl)-2-propenyl)- enhances its chemical reactivity and potential biological activity compared to its analogs. This makes it a unique candidate for further research and development in various scientific fields.
特性
CAS番号 |
104941-13-1 |
|---|---|
分子式 |
C16H15NO3 |
分子量 |
269.29 g/mol |
IUPAC名 |
1-[2-(4-methoxybenzoyl)prop-2-enyl]pyridin-2-one |
InChI |
InChI=1S/C16H15NO3/c1-12(11-17-10-4-3-5-15(17)18)16(19)13-6-8-14(20-2)9-7-13/h3-10H,1,11H2,2H3 |
InChIキー |
AUXFQZLLLHCCEE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C(=C)CN2C=CC=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















